molecular formula C20H27N7O2S B2626248 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-62-4

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2626248
CAS RN: 850914-62-4
M. Wt: 429.54
InChI Key: GIZBPVWMJNMGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N7O2S and its molecular weight is 429.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Purine Derivatives

  • A study by Šimo et al. (1995) described the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, showcasing a method to create complex purine derivatives which could be foundational for further exploration of similar compounds (Šimo, Rybár, & Alföldi, 1995).

Antidepressant Properties

  • Khaliullin et al. (2018) synthesized a compound with structural similarities, demonstrating antidepressant activity in preclinical models. This suggests a potential avenue of research for the therapeutic applications of related purine diones (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Novel Synthetic Pathways

  • Gobouri (2020) reported on the synthesis of new derivatives involving purineselenyl and thiadiazolyl groups attached to purine diones. This work contributes to the ongoing development of methodologies for creating diverse purine-based molecules, which might include the synthesis of the compound of interest (Gobouri, 2020).

Molecular Docking and Biological Activity

  • Several studies have focused on understanding the interaction of purine derivatives with biological targets, indicating the significance of such compounds in drug discovery and development. For instance, Zagórska et al. (2009) explored the affinity of purine-2,4-dione derivatives for serotonin receptors, indicating their potential psychotropic activity (Zagórska et al., 2009).

Computational Studies for Drug Discovery

  • Mohan et al. (2020) conducted an experimental and computational study on pyrimidine-based bis-uracil derivatives, highlighting the relevance of computational tools in evaluating the potential of purine and pyrimidine derivatives for various applications, including optical, nonlinear optical, and drug discovery (Mohan et al., 2020).

properties

IUPAC Name

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O2S/c1-13-6-9-26(10-7-13)19-23-16-15(17(28)25(4)20(29)24(16)3)27(19)11-12-30-18-21-8-5-14(2)22-18/h5,8,13H,6-7,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZBPVWMJNMGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC(=N4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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